N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its dysregulation has been implicated in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mecanismo De Acción
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, and ultimately results in apoptosis and decreased cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, this compound has been shown to inhibit other kinases, such as ITK and TXK, which are also involved in B-cell receptor signaling. This compound has also been shown to have an immunomodulatory effect, by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of this compound is its potential to induce resistance, as has been observed with other BTK inhibitors. Further studies are needed to determine the optimal dosing and treatment schedule to minimize the risk of resistance.
Direcciones Futuras
There are several potential future directions for the development of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide as a therapeutic agent for B-cell malignancies. One area of focus is the combination of this compound with other targeted therapies, such as venetoclax or lenalidomide, to enhance its anti-tumor activity. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help guide patient selection and treatment planning. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide involves several steps, including the preparation of the starting materials, the coupling of the aniline and nicotinamide moieties, and the introduction of the methyl group. The exact details of the synthesis have not been disclosed in the literature.
Aplicaciones Científicas De Investigación
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased cell proliferation.
Propiedades
Fórmula molecular |
C14H12F3N3O |
---|---|
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
N-methyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F3N3O/c1-18-13(21)11-6-3-7-19-12(11)20-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,21)(H,19,20) |
Clave InChI |
WGHZJKHVMKWKCE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
CNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.